molecular formula C12H15NO3 B14486548 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one CAS No. 64853-55-0

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one

Cat. No.: B14486548
CAS No.: 64853-55-0
M. Wt: 221.25 g/mol
InChI Key: OPOAHJKJLBJAPK-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a nitro group and multiple methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one typically involves the nitration of a tetramethylbenzene derivative followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The acylation step involves the reaction of the nitrated compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Electrophiles such as halogens or sulfonic acids.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2,3,5,6-Tetramethyl-4-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding carboxylic acids from the oxidation of methyl groups.

Scientific Research Applications

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Similar in structure but differs in the arrangement of methyl groups and the presence of additional rings.

    1-(2,4,5-Trimethylphenyl)ethan-1-one: Shares the ethanone group but has fewer methyl groups and lacks the nitro group.

Uniqueness

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one is unique due to the specific arrangement of its methyl groups and the presence of a nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64853-55-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(2,3,5,6-tetramethyl-4-nitrophenyl)ethanone

InChI

InChI=1S/C12H15NO3/c1-6-8(3)12(13(15)16)9(4)7(2)11(6)10(5)14/h1-5H3

InChI Key

OPOAHJKJLBJAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)C)C)C)[N+](=O)[O-])C

Origin of Product

United States

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